4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, etc .Scientific Research Applications
Anticancer and Anti-inflammatory Properties
4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, as part of the pyrazolo[3,4-d]pyrimidine derivatives, has shown significant promise in scientific research due to its potential anticancer and anti-inflammatory properties. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have demonstrated anticancer and anti-5-lipoxygenase activities, indicating potential applications in cancer treatment and inflammation management (Rahmouni et al., 2016). Similarly, other studies have synthesized and tested various derivatives for their cytotoxic activities against cancer cell lines, revealing promising avenues for anticancer drug development (Bakr & Mehany, 2016).
Antimicrobial and Antiviral Activity
The pyrazolo[3,4-d]pyrimidine core has also been evaluated for its antimicrobial properties, with several derivatives exhibiting good to excellent activity against both Gram-positive and Gram-negative bacteria and fungi. This highlights the compound's potential in addressing various microbial infections and its role in the development of new antimicrobial agents (Reddy et al., 2010). Moreover, derivatives of pyrazolo[3,4-d]pyrimidine, such as those with selone nucleosides, have shown significant antiviral and antitumor activities, underscoring the versatility of this compound in developing treatments for a range of diseases (Ugarkar et al., 1984).
Antiepileptic and Antihypertensive Effects
Research into the therapeutic effects of pyrazolo[3,4-d]pyrimidine derivatives has extended to the evaluation of antiepileptic properties. Some derivatives have been found active in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc PTZ) seizures tests, suggesting potential use in the management of epilepsy (Karthick et al., 2016). Additionally, novel derivatives have been studied for their antihypertensive activity, indicating the broad therapeutic potential of this chemical framework in cardiovascular disease management (El-feky & Abd el-Samii, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-3-8-17(13(2)9-12)27-19-16(10-24-27)18(22-11-23-19)25-26-20(28)14-4-6-15(21)7-5-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNZNKNRMILOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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